Cas no 112515-43-2 (Methanone,(6-hydroxy-1H-indol-3-yl)[5-(1H-indol-3-yl)-1H-imidazol-2-yl]-)
![Methanone,(6-hydroxy-1H-indol-3-yl)[5-(1H-indol-3-yl)-1H-imidazol-2-yl]- structure](https://it.kuujia.com/scimg/cas/112515-43-2x500.png)
112515-43-2 structure
Nome del prodotto:Methanone,(6-hydroxy-1H-indol-3-yl)[5-(1H-indol-3-yl)-1H-imidazol-2-yl]-
Methanone,(6-hydroxy-1H-indol-3-yl)[5-(1H-indol-3-yl)-1H-imidazol-2-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methanone,(6-hydroxy-1H-indol-3-yl)[5-(1H-indol-3-yl)-1H-imidazol-2-yl]-
- (6-Hydroxy-1H-indol-3-yl)[4-(1H-indol-3-yl)-1H-imidazol-2-yl]meth anone
- topsentin
- (6-hydroxy-1H-indol-3-yl)[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone
- Methanone, (6-hydroxy-1H-indol-3-yl)(4-(1H-indol-3-yl)-1H-imidazol-2-yl)-
- Topsentine B 1
- Topsentin B-1
- Topsentine B-1
- 3-[[5-(1H-Indole-3-yl)-1H-imidazole-2-yl]carbonyl]-1H-indole-6-ol
- 4-(1H-Indol-3-yl)-2-[(6-hydroxy-1H-indol-3-yl)carbonyl]-1H-imidazole
- (6-Hydroxy-1H-indol-3-yl)[4-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone
- TVPNFKRGOFJQOO-UHFFFAOYSA-N
- (6-hydroxy-1H-indol-3-yl)-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone
- Topsentin B1
- (6-hydroxy-1H-indol-3-yl)-[4-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone
- DTXSID30150087
- (6-Hydroxy-1H-indol-3-yl)-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]-methanone
- 112515-43-2
- Methanone, (6-hydroxy-1H-indol-3-yl)[5-(1H-indol-3-yl)-1H-imidazol-2-yl]-
- BDBM50287721
- CHEMBL303282
- 6-Hydroxy-3-[(4-indol-3-ylimidazol-2-yl)carbonyl]indole
- UDN7ZE867Z
- SCHEMBL19235593
-
- Inchi: InChI=1S/C20H14N4O2/c25-11-5-6-13-15(9-22-17(13)7-11)19(26)20-23-10-18(24-20)14-8-21-16-4-2-1-3-12(14)16/h1-10,21-22,25H,(H,23,24)
- Chiave InChI: TVPNFKRGOFJQOO-UHFFFAOYSA-N
- Sorrisi: OC1C=C2C(C(C(C3=NC=C(C4C5C(=CC=CC=5)NC=4)N3)=O)=CN2)=CC=1
Proprietà calcolate
- Massa esatta: 342.11182
- Massa monoisotopica: 342.111676
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 26
- Conta legami ruotabili: 3
- Complessità: 544
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 97.6
Proprietà sperimentali
- Densità: 1.503
- Punto di ebollizione: 789.6°Cat760mmHg
- Punto di infiammabilità: 431.3°C
- Indice di rifrazione: 1.825
- PSA: 97.56
Methanone,(6-hydroxy-1H-indol-3-yl)[5-(1H-indol-3-yl)-1H-imidazol-2-yl]- Letteratura correlata
-
John R. Lewis Nat. Prod. Rep. 2001 18 95
-
2. Index pages
-
Paul G. Bulger,Sharan K. Bagal,Rodolfo Marquez Nat. Prod. Rep. 2008 25 254
-
John W. Blunt,Brent R. Copp,Wan-Ping Hu,Murray H. G. Munro,Peter T. Northcote,Michèle R. Prinsep Nat. Prod. Rep. 2009 26 170
-
Zhong Jin Nat. Prod. Rep. 2006 23 464
112515-43-2 (Methanone,(6-hydroxy-1H-indol-3-yl)[5-(1H-indol-3-yl)-1H-imidazol-2-yl]-) Prodotti correlati
- 401-66-1(1,1,1-Trifluoro-3-nitrobut-2-ene)
- 1804830-58-7(Ethyl 3-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate)
- 2137513-13-2(5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid)
- 2172149-85-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidocyclopropane-1-carboxylic acid)
- 941938-48-3(2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-yl-N-(4-phenoxyphenyl)acetamide)
- 331462-24-9(3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide)
- 2171617-98-2(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}hex-4-ynoic acid)
- 2091611-11-7(2-(cis-3-hydroxycyclobutyl)acetonitrile)
- 2228319-07-9(3-(2-methanesulfonylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1308650-29-4(tert-butyl (2S)-2-(4-aminopiperidine-1-carbonyl)pyrrolidine-1-carboxylate)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
